molecular formula C7H3BrF3NO2 B1277238 3-Bromo-5-nitrobenzotrifluoride CAS No. 630125-49-4

3-Bromo-5-nitrobenzotrifluoride

Cat. No. B1277238
Key on ui cas rn: 630125-49-4
M. Wt: 270 g/mol
InChI Key: YHTVYRKVFAFVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781597B2

Procedure details

To a solution of 1-nitro-3-trifluoromethyl-benzene (41.1 mL, 300 mmol, 97%, purchased from Aldrich) in dichloromethane (240 mL) is added 98% sulfuric acid (45.7 mL, 840 mmol) over 10 minutes. The vigorously stirred resulting biphasic mixture is warmed to 35° C. and 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione (53.1 g in total, 180 mmol) is added in six equal portions over five hours. The mixture is stirred at 35° C. for additional 19 hours. Thereafter, more than 97% of the starting material is converted according to HPLC analysis. The reaction mixture is allowed to cool to room temperature and added over 20 minutes to a stirred 2 M aqueous NaOH solution (210 mL) of 0-5° C. while cooling with an ice-water bath. The internal temperature rises temporarily to about 35° C. The two layers are separated. The aqueous layer is extracted with hexane (3×200 mL). The combined organic layers are washed with water (200 mL), 5% aqueous sodium metabisulfite solution (2×200 mL), 8% aqueous NaHCO3 solution (200 mL) and 10% aqueous NaCl solution (200 mL) and, thereafter, the solvents are evaporated at reduced pressure and 45° C. The obtained liquid is distilled at 0.71 mbar and a bath temperature of 70-80° C. to give 1-bromo-3-nitro-5-trifluoromethyl-benzene as a pale yellow liquid. Yield: 89.6% (1H-NMR purity: about 95%). 1H-NMR (400 MHz, CDCl3): 8.11 ppm (m, 1 H), 8.45 ppm (m, 1 H), 8.58-8.59 ppm (m, 1 H). Boiling point: approximately 68° C. at 0.71 mbar.
Quantity
41.1 mL
Type
reactant
Reaction Step One
Quantity
45.7 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
53.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:5]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.[Br:19]N1C(C)(C)C(=O)N(Br)C1=O.[OH-].[Na+]>ClCCl>[Br:19][C:8]1[CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
41.1 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
45.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
240 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
53.1 g
Type
reactant
Smiles
BrN1C(N(C(C1(C)C)=O)Br)=O
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
210 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting biphasic mixture
STIRRING
Type
STIRRING
Details
The mixture is stirred at 35° C. for additional 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice-water bath
CUSTOM
Type
CUSTOM
Details
rises temporarily to about 35° C
CUSTOM
Type
CUSTOM
Details
The two layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with hexane (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with water (200 mL), 5% aqueous sodium metabisulfite solution (2×200 mL), 8% aqueous NaHCO3 solution (200 mL) and 10% aqueous NaCl solution (200 mL)
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated at reduced pressure and 45° C
DISTILLATION
Type
DISTILLATION
Details
The obtained liquid is distilled at 0.71 mbar and a bath temperature of 70-80° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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